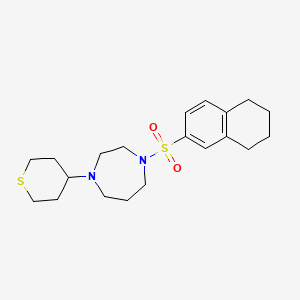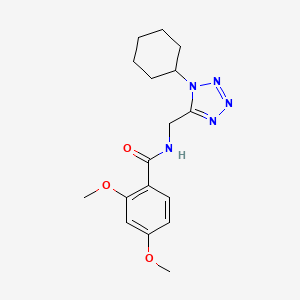
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions (MCRs), which are processes where three or more compounds react with each other in one pot . These reactions offer great possibilities for molecular diversity by reducing step time and effort . The synthesis of these compounds is of great interest in synthetic and medicinal chemistry because these heterocycles are considered privileged scaffolds .Aplicaciones Científicas De Investigación
Synthetic Opioid Research :
- N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide has been studied as a synthetic opioid. Researchers have explored its properties as an alternative to opium-based derivatives, focusing on identifying compounds with reduced dependence and abuse liability. These studies contribute significantly to our understanding of the pharmacological and toxicological profiles of new synthetic opioids (Elliott, Brandt, & Smith, 2016).
Polymer Science :
- In polymer science, derivatives of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide have been synthesized and polymerized with various anhydrides. These compounds demonstrate solubility in organic solvents and exhibit a range of thermal degradation temperatures, making them valuable in materials science for developing novel polymers (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Cancer Research :
- Compounds similar to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide have been studied for their potential as hypoxia-selective cytotoxins in cancer research. These compounds show selective toxicity to hypoxic cells, which is a characteristic feature of solid tumors. Research in this area aims to develop more effective cancer treatments (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Molecular Structure Studies :
- The molecular structure and intermolecular interactions of related compounds have been extensively studied using methods like X-ray crystallography. Understanding these structures is crucial in the design and synthesis of new drugs and materials (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antimicrobial Research :
- Certain derivatives have been synthesized and evaluated for their antimicrobial properties. This research is important for developing new treatments for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Propiedades
IUPAC Name |
N-[(1-cyclohexyltetrazol-5-yl)methyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-24-13-8-9-14(15(10-13)25-2)17(23)18-11-16-19-20-21-22(16)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGFXAAJZNSYDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NN=NN2C3CCCCC3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



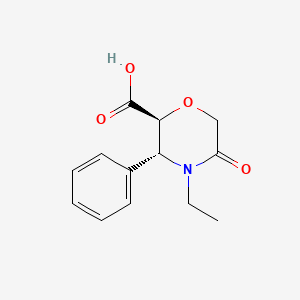
![N-[4-(4-Phenylpiperazin-1-yl)butan-2-yl]prop-2-enamide](/img/structure/B2363508.png)
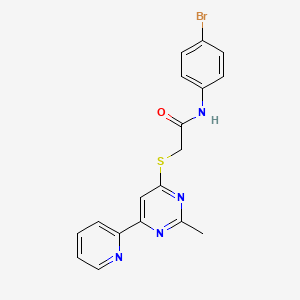

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)
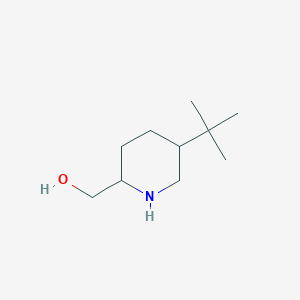
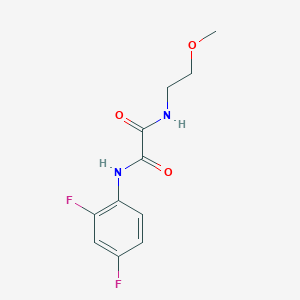
![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)
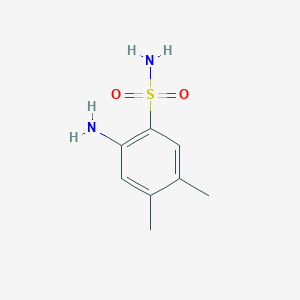
![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)
